molecular formula C16H13FO5 B6408437 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid CAS No. 1262009-18-6

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid

Cat. No.: B6408437
CAS No.: 1262009-18-6
M. Wt: 304.27 g/mol
InChI Key: XQKXBIDVASINRH-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro group, a methoxycarbonyl group, and a methoxy group attached to the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to Suzuki-Miyaura coupling with 3-methoxybenzoic acid under palladium catalysis to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate, in a solvent like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 4-(2-formyl-5-methoxycarbonylphenyl)-3-methoxybenzoic acid.

    Reduction: Formation of 4-(2-hydroxy-5-methoxycarbonylphenyl)-3-methoxybenzoic acid.

    Substitution: Formation of 4-(2-methoxy-5-methoxycarbonylphenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxycarbonyl and methoxy groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2-Fluoro-5-methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonyl-2-fluorophenylboronic acid

Comparison: 4-(2-Fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid is unique due to the presence of both a fluoro group and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays.

Properties

IUPAC Name

4-(2-fluoro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-9(15(18)19)3-5-11(14)12-7-10(16(20)22-2)4-6-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXBIDVASINRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691469
Record name 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-18-6
Record name 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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